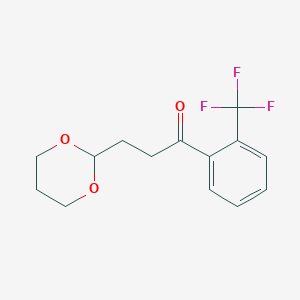

3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone

CAS No.: 898786-55-5

Cat. No.: VC2293909

Molecular Formula: C14H15F3O3

Molecular Weight: 288.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898786-55-5 |

|---|---|

| Molecular Formula | C14H15F3O3 |

| Molecular Weight | 288.26 g/mol |

| IUPAC Name | 3-(1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |

| Standard InChI | InChI=1S/C14H15F3O3/c15-14(16,17)11-5-2-1-4-10(11)12(18)6-7-13-19-8-3-9-20-13/h1-2,4-5,13H,3,6-9H2 |

| Standard InChI Key | AAJXKDYIORVOPT-UHFFFAOYSA-N |

| SMILES | C1COC(OC1)CCC(=O)C2=CC=CC=C2C(F)(F)F |

| Canonical SMILES | C1COC(OC1)CCC(=O)C2=CC=CC=C2C(F)(F)F |

Introduction

Chemical Structure and Properties

Structural Characteristics

3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone belongs to a class of organic compounds featuring three key structural elements: a 1,3-dioxane heterocyclic ring, a propiophenone backbone, and a trifluoromethyl substituent at the 2' position of the aromatic ring. This compound represents an interesting combination of functionalities that contribute to its unique chemical behavior.

The molecular structure includes a six-membered 1,3-dioxane ring with two oxygen atoms in positions 1 and 3, forming an acetal functional group. This is connected via a three-carbon chain to a phenyl ketone (propiophenone) moiety that carries a trifluoromethyl group at the ortho (2') position of the aromatic ring. This specific arrangement of functional groups creates a molecule with distinctive reactivity patterns and potential applications.

Physical and Chemical Properties

Based on data from related compounds, we can construct a table of likely physical and chemical properties for 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₄H₁₅F₃O₃ | Same as positional isomers |

| Molecular Weight | 288.27 g/mol | Calculated from atomic weights |

| Physical State | Solid | At room temperature |

| Solubility | Soluble in organic solvents | Likely soluble in dichloromethane, acetonitrile, etc. |

| Purity (Commercial) | Typically 97% | Based on commercial standards |

| Flash Point | ~167°C | Estimated from similar compounds |

| Refractive Index | ~1.47 | Estimated from similar compounds |

| InChI Key | Varies by position isomer | Specific to exact structure |

The compound likely exhibits characteristic spectroscopic properties, with the trifluoromethyl group producing distinctive signals in NMR spectroscopy. The 19F NMR would show a singlet typically around -60 to -70 ppm, while 1H NMR would display characteristic patterns for the dioxane ring protons between δ 4.0–4.5 ppm.

Synthesis Methods

Common Synthetic Routes

The synthesis of 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone likely follows similar routes to those used for its positional isomers. One probable synthetic pathway involves Friedel-Crafts acylation to introduce the trifluoromethylpropiophenone moiety, followed by acetal formation to establish the 1,3-dioxane ring.

The Friedel-Crafts acylation typically employs aluminum chloride (AlCl₃) as a catalyst, reacting with the appropriate acyl chloride derivative and the trifluoromethyl-substituted benzene. This reaction must be carefully controlled due to the electron-withdrawing nature of the trifluoromethyl group, which can influence the reactivity and regioselectivity of the acylation process.

Reaction Conditions and Optimization

The formation of the 1,3-dioxane ring generally involves acid-catalyzed cyclization of a diol precursor (1,3-propanediol) with a ketone intermediate. This reaction typically requires:

-

A Brönsted or Lewis acid catalyst to promote the reaction

-

Anhydrous conditions to prevent hydrolysis of the acetal product

-

Controlled temperature to optimize yield and minimize byproduct formation

-

Appropriate solvent selection (typically aprotic solvents like dichloromethane or acetonitrile)

Optimization of reaction conditions is crucial for maximizing yield and purity. Design of Experiments (DoE) approaches can be employed to systematically assess variables such as temperature, solvent polarity, and catalyst loading. Progress monitoring via thin-layer chromatography (TLC) or GC-MS allows for identification of intermediates and byproducts, enabling adjustments to reaction stoichiometry to drive completion.

Chemical Reactivity

Hydrolysis and Stability

The 1,3-dioxane acetal group in 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone is susceptible to hydrolysis under acidic conditions, releasing the corresponding carbonyl compound and 1,3-propanediol. This property makes the compound potentially useful as a protected form of a reactive ketone intermediate in multistep syntheses.

Major Reaction Types

Based on the functional groups present, 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone can participate in several reaction types:

-

Oxidation reactions: The compound can undergo oxidation using agents like KMnO₄ or CrO₃, leading to carboxylic acid derivatives.

-

Reduction reactions: The carbonyl group can be reduced using reagents such as NaBH₄ or LiAlH₄, converting it to an alcohol functionality.

-

Nucleophilic substitution: The aromatic ring, particularly influenced by the ortho-positioned trifluoromethyl group, may participate in nucleophilic aromatic substitution reactions with various nucleophiles.

-

Acetal exchange/hydrolysis: Under appropriate conditions, the 1,3-dioxane ring can undergo exchange with other diols or hydrolysis to reveal the original carbonyl compound.

Analytical Characterization

Spectroscopic Identification

Comprehensive characterization of 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone would typically employ multiple spectroscopic techniques:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR provide critical structural information.

-

¹⁹F NMR: The trifluoromethyl group would appear as a distinct singlet

-

¹H NMR: The dioxane ring protons produce characteristic multiplets between δ 4.0–4.5 ppm

-

¹³C NMR: Shows distinctive signals for the carbonyl carbon and the carbons bearing the trifluoromethyl group

-

-

FT-IR Spectroscopy: Would reveal characteristic absorption bands for:

-

C=O stretching vibration (~1680 cm⁻¹)

-

C-F stretching vibrations (~1100-1200 cm⁻¹)

-

C-O-C stretching from the dioxane ring (~1100 cm⁻¹)

-

-

Mass Spectrometry: Would show a molecular ion peak corresponding to the molecular weight (288 g/mol) and characteristic fragmentation patterns, including loss of the dioxane ring and cleavage adjacent to the carbonyl group.

Research Applications

Organic Synthesis Applications

3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone has potential utility in organic synthesis as:

-

A building block for more complex fluorinated organic compounds

-

A protected form of reactive intermediates in multistep syntheses

-

A reagent in the formation of cyclic acetals and ketals

The trifluoromethyl group serves as a bioisostere for various functional groups in medicinal chemistry, making this compound potentially useful in drug development pipelines. Additionally, the acetal functionality provides opportunities for selective deprotection under specific conditions, enabling controlled synthetic transformations.

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing more efficient and selective synthetic routes to 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone, particularly:

-

Green chemistry approaches using more environmentally friendly reagents and conditions

-

Flow chemistry methods for continuous production with improved efficiency

-

Stereoselective synthesis if the compound contains stereogenic centers

-

Catalyst development for improved regioselectivity in the preparation of the 2'-substituted isomer specifically

Biological Evaluation

Given the potential biological activities of related compounds, further studies might explore:

-

Systematic evaluation of cytotoxicity against a panel of cancer cell lines

-

Structure-activity relationship studies comparing 2', 3', and 4' isomers

-

Investigation of potential mechanisms of action through proteomic and metabolomic approaches

-

Development of more potent and selective derivatives based on the core structure

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume